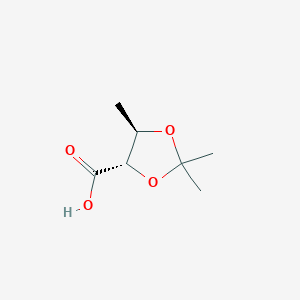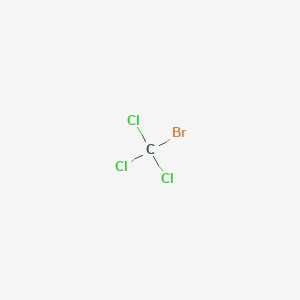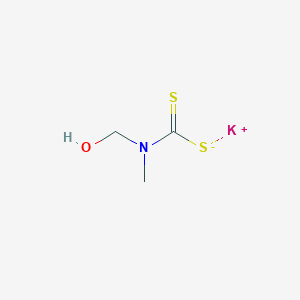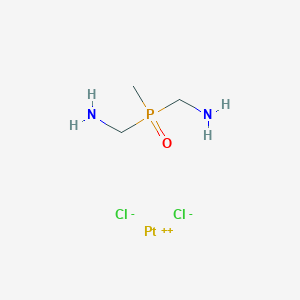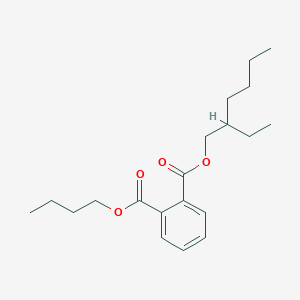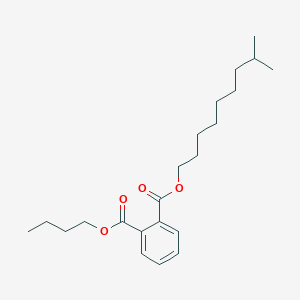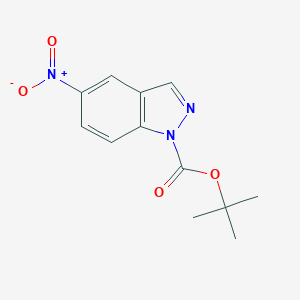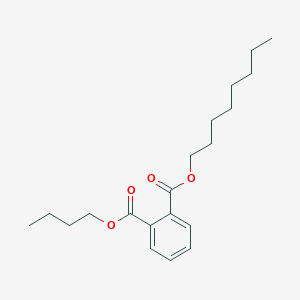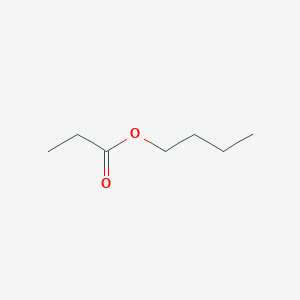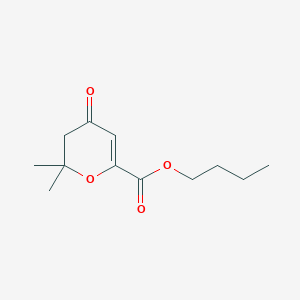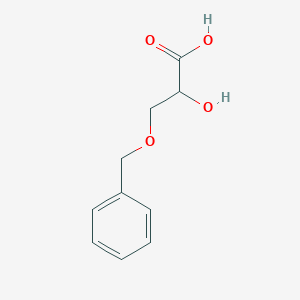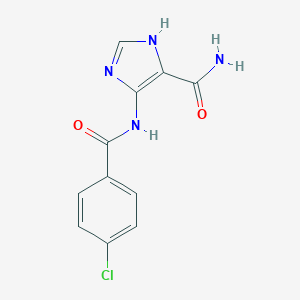
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as CBA and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been linked to the induction of apoptosis in cancer cells. Topoisomerases are enzymes that play a role in DNA replication and transcription, and their inhibition has been linked to the inhibition of cancer cell growth.
Biochemical and physiological effects:
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been reported to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Additionally, it has been reported to exhibit antiviral and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activities. However, it also has some limitations. For example, it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)-. One direction is to explore its potential applications in the treatment of cancer, viral, and bacterial infections. Additionally, it may be used as a building block for the synthesis of other compounds with potential therapeutic applications. Another direction is to explore the mechanism of action of this compound and to identify its molecular targets. This may lead to the development of more potent and selective inhibitors of these targets. Finally, the safety and toxicity of this compound need to be further investigated to determine its potential for clinical use.
In conclusion, 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.
Synthesemethoden
The synthesis of 1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been reported using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoic acid with 1H-imidazole-4-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Additionally, it has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
139109-15-2 |
|---|---|
Produktname |
1H-Imidazole-4-carboxamide, 5-((4-chlorobenzoyl)amino)- |
Molekularformel |
C11H9ClN4O2 |
Molekulargewicht |
264.67 g/mol |
IUPAC-Name |
4-[(4-chlorobenzoyl)amino]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClN4O2/c12-7-3-1-6(2-4-7)11(18)16-10-8(9(13)17)14-5-15-10/h1-5H,(H2,13,17)(H,14,15)(H,16,18) |
InChI-Schlüssel |
CFHPBSGPHLHEIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(NC=N2)C(=O)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=C(NC=N2)C(=O)N)Cl |
Andere CAS-Nummern |
139109-15-2 |
Synonyme |
5-[(4-chlorobenzoyl)amino]-3H-imidazole-4-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



